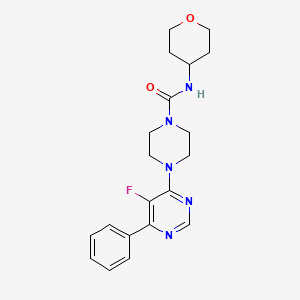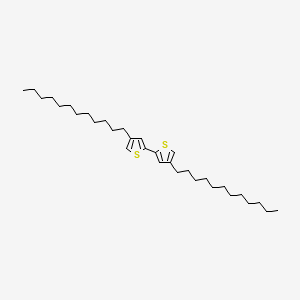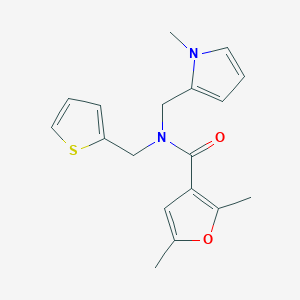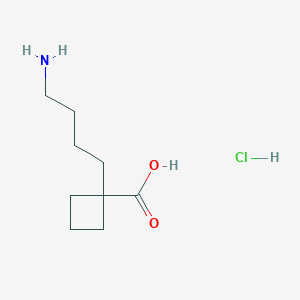![molecular formula C13H11N3O3S B2940044 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034554-28-2](/img/structure/B2940044.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is a compound that has been studied for its potential use in the development of anti-malarial drugs . It is part of a series of novel small molecule inhibitors designed and synthesized based on a prototype compound . These compounds have shown high inhibitory effect against the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum, a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop inhibitors for autoimmune diseases . A series of pyrrolo[3,2-d]-pyrimidines have been synthesized as PNP inhibitors . The compound “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is likely synthesized using similar methods, although specific synthesis steps for this compound are not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-amine group . This group is known to inhibit the cytochrome bd oxidase (Cyt-bd), making it an attractive drug target in Mycobacterium tuberculosis .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A notable study involved the synthesis and preliminary evaluation of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives for their antimicrobial properties. These compounds exhibited significant antibacterial and antimycobacterial activity against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as against M. tuberculosis and M. avium strains. The study underscores the importance of the thienopyrimidinone ring and the substituted amido or imino side chain at position 3 for antimicrobial activity, with specific compounds demonstrating potent effects. Additionally, a hemolytic assay indicated the non-toxic nature of these compounds up to a dose level of 200 micromol L(-1) (Chambhare et al., 2003).
Another study focused on the synthesis and evaluation of new N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, which showcased antibacterial activity against non-resistant strains, including MRSA, and exhibited potent effects on biofilm formation. These compounds were also found to be equipotent or more potent than ketoconazole and bifonazole against fungi, highlighting their potential as broad-spectrum antimicrobial agents (Sirakanyan et al., 2020).
Antiallergenic Applications
Research into the antiallergenic potential of related compounds has also been conducted. One study synthesized a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, which were tested for antiallergenic activity. These derivatives, including both carboxylic acid salts and esters, demonstrated oral activity in the rat passive cutaneous anaphylaxis test, indicating their potential as orally active antiallergy agents. The study found that activity was optimized with specific substitutions at the 5 and 6 positions of the thienopyrimidine ring (Temple et al., 1979).
Mecanismo De Acción
Direcciones Futuras
The compound has potential application in the discovery of new anti-malarial drugs . Its potent inhibitory activity against FP-2 makes it a promising candidate for future research and drug development . Further studies are needed to explore its potential therapeutic applications and to optimize its properties for clinical use.
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRQHTXCAMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)

![3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)
![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)

![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
amine](/img/structure/B2939974.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)

![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)